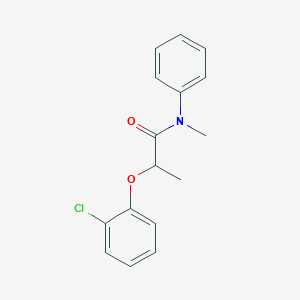![molecular formula C13H18N2O4 B5289632 (3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5289632.png)
(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol, also known as EPD, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. EPD is a synthetic derivative of piperidine and is known for its unique biochemical and physiological effects. In We will also discuss the future directions for research on EPD.
Mécanisme D'action
The exact mechanism of action of (3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which can protect neurons from oxidative stress and prevent their degeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also protect neurons from oxidative stress and prevent their degeneration. This compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body. It can also improve insulin sensitivity and lower blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. It also has a short half-life, which means that it can be quickly metabolized in the body.
Orientations Futures
There are several future directions for research on (3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol. One area of research could focus on understanding the exact mechanism of action of this compound. This could help in the development of more effective treatments for diseases such as cancer and neurodegenerative diseases. Another area of research could focus on improving the solubility of this compound in water, which could make it more suitable for certain experimental conditions. Additionally, research could focus on developing new derivatives of this compound that have improved properties for specific applications.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for the treatment of various diseases. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurodegenerative diseases. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research on this compound could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol is synthesized through a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the protection of the primary amine group of piperidine with a carbamate group. This is followed by the reaction of the protected piperidine with 2-ethoxypyridine-3-carboxylic acid chloride to form the desired product, this compound. The final step involves the deprotection of the carbamate group to obtain pure this compound.
Applications De Recherche Scientifique
(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects and can prevent the degeneration of neurons in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-12-9(4-3-6-14-12)13(18)15-7-5-10(16)11(17)8-15/h3-4,6,10-11,16-17H,2,5,7-8H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNOLPRKOCSCCI-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B5289549.png)
![(2S*,4S*,5R*)-4-{[(4-hydroxybenzyl)amino]carbonyl}-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5289561.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5289566.png)

![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5289580.png)

![2-(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}phenyl)acetamide](/img/structure/B5289590.png)
![4-{[3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5289593.png)

![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)

![4-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5289620.png)
![2-(3-morpholinyl)-N-[2-(6-oxo-3-phenyl-5,6-dihydro-1(4H)-pyridazinyl)ethyl]acetamide hydrochloride](/img/structure/B5289624.png)
![(2R*,3S*,6R*)-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5289637.png)
